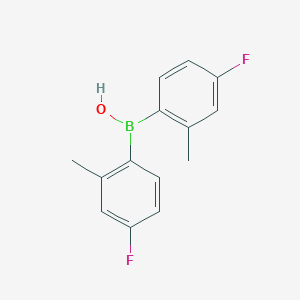

Bis(4-fluoro-2-methylphenyl)borinic acid

Description

Structure

2D Structure

Properties

Molecular Formula |

C₁₄H₁₃BF₂O |

|---|---|

Molecular Weight |

246.06 |

Synonyms |

Bis(4-fluoro-2-methylphenyl)(hydroxy)borane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 4 Fluoro 2 Methylphenyl Borinic Acid and Analogues

Strategic Design of Precursors for Borinic Acid Synthesis

The successful synthesis of Bis(4-fluoro-2-methylphenyl)borinic acid hinges on the rational selection of appropriate precursors: an aryl-group source and a boron-source. The aryl precursor must be a reactive derivative of 4-fluoro-2-methylbenzene, typically a halogenated version that can participate in organometallic reagent formation or catalytic cross-coupling. Aryl halides such as 1-bromo-4-fluoro-2-methylbenzene or 1-chloro-4-fluoro-2-methylbenzene are common choices. nih.govd-nb.info Aryl chlorides are often favored due to their lower cost and wider commercial availability. d-nb.info

The boron precursor's choice is dictated by the chosen synthetic pathway.

In organometallic approaches, electrophilic boron species like trialkoxyboranes (borate esters) or boron trihalides are standard. mdpi.comnih.gov Examples include triisopropyl borate (B1201080) (B(Oi-Pr)₃), trimethyl borate (B(OMe)₃), and tributyl borate (B(On-Bu)₃). mdpi.com The nature of the alkoxy group can significantly influence reaction outcomes. mdpi.com

For palladium-catalyzed routes, diboron (B99234) reagents are commonly employed. upenn.edu Bis(pinacolato)diboron (B136004) (B₂pin₂) is a widely used reagent for introducing a boronate ester group onto an aryl halide. nih.govupenn.edu Alternatives like tetrahydroxydiboron, also known as bis-boronic acid (B₂(OH)₄), offer a more direct route to boronic acids. upenn.edunih.gov

The strategic design involves pairing these precursors to maximize efficiency and yield, while ensuring compatibility with the fluorine and methyl functional groups on the aromatic ring.

Carbon-Boron Bond Formation via Organometallic Intermediates

The most direct and established method for creating symmetrical diarylborinic acids involves the reaction of organometallic reagents with electrophilic boron compounds. mdpi.comnih.gov This strategy relies on the formation of two C-B bonds in a single reaction vessel.

The Grignard reaction is a cornerstone of C-C bond formation and extends effectively to C-B bond synthesis. byjus.comorganic-chemistry.org This approach involves the preparation of a Grignard reagent, (4-fluoro-2-methylphenyl)magnesium halide, by reacting an aryl halide like 1-bromo-4-fluoro-2-methylbenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comwikipedia.orglibretexts.org

The subsequent step is the controlled addition of two equivalents of this nucleophilic Grignard reagent to an electrophilic boron source, such as a trialkoxyborane. mdpi.comnih.gov The reaction proceeds through the sequential displacement of alkoxy groups. A critical challenge is preventing a third addition, which would lead to the formation of an undesired triarylborane byproduct. mdpi.com Careful control of stoichiometry and reaction conditions is essential. The use of specialized borylating agents, for instance dichloro(diisopropylamino)borane (B1608385), has been shown to improve yields and selectivity by modulating the reactivity of the boron center. mdpi.com

Similar to the Grignard method, organolithium reagents provide a powerful route to diarylborinic acids. mdpi.comnih.gov The process begins with the generation of the (4-fluoro-2-methylphenyl)lithium species. This is typically achieved through a lithium-halogen exchange reaction, where an aryl halide is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an ether solvent. mdpi.com

Two equivalents of the highly reactive aryllithium intermediate are then reacted with a suitable boron electrophile, like triisopropyl borate. mdpi.com This method allows for the synthesis of a variety of substituted diarylborinic acids. mdpi.com However, like the Grignard approach, it is susceptible to over-alkylation, forming triarylboranes, which necessitates strict control over reagent stoichiometry and temperature. mdpi.comnih.gov A major drawback of both Grignard and organolithium-based methods is their limited tolerance for certain functional groups on the aryl precursor. nih.gov

Palladium-Catalyzed Borylation Strategies for Fluorinated Aryl Systems

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become indispensable for synthesizing arylboronic acids and their esters. wikipedia.orgnih.gov These methods are prized for their broad functional group compatibility, offering an alternative to traditional organometallic routes. nih.gov

For a fluorinated system like 4-fluoro-2-methylphenyl, the synthesis would typically involve the reaction of an aryl halide (e.g., 1-chloro-4-fluoro-2-methylbenzene) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand. nih.govd-nb.info This reaction directly yields an arylboronate ester, 2-(4-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. While this product is a boronic acid derivative, it is not the target diarylborinic acid. A subsequent cross-coupling step would be required to form the second C-B bond, making this a less direct route for symmetric borinic acids compared to organometallic methods.

A significant challenge in the borylation of fluorinated aryl systems is the propensity of the resulting products to undergo protodeboronation (cleavage of the C-B bond by a proton source). nih.govnih.gov This decomposition is often accelerated by electron-withdrawing substituents like fluorine, especially when positioned ortho to the boron group. nih.govnih.gov To address this, recent research has focused on developing base-free catalytic systems. A combination of a palladium source like Pd(dba)₂ and a sterically demanding phosphine (B1218219) ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has proven effective for the borylation of fluorinated aryl chlorides, preventing the base-mediated decomposition of the sensitive boronate products. nih.govd-nb.inforesearchgate.net

Hydrolysis and Derivatization Routes to Borinic Acids

The immediate products of the synthetic methods described in sections 2.2 and 2.3 are typically not the free borinic acid (Ar₂BOH) but rather borinate esters (Ar₂BOR') or other boron complexes. mdpi.comnih.gov Therefore, a final hydrolysis step is crucial to obtain the desired product. This transformation involves the cleavage of the ester's B-O bond and formation of a B-OH bond.

This cleavage is generally accomplished via an aqueous workup, often under acidic conditions. nih.govresearchgate.net For example, stirring the borinate ester in a biphasic mixture of a dilute mineral acid (like HCl) and an organic solvent is a common procedure. nih.gov However, the stability of the boronate ester can complicate this step. Pinacol (B44631) esters, which are frequently formed in palladium-catalyzed borylations, are known to be relatively robust and can be difficult to hydrolyze. nih.govresearchgate.net In such cases, a two-step deprotection sequence may be necessary. This can involve an initial transesterification with a diol like diethanolamine (B148213) to form a different, more labile boron adduct, which is then readily hydrolyzed under mild acidic conditions to yield the free borinic acid. nih.gov It is also important to note that borinic acids can exist in solution or in the solid state as monomers, dimers (anhydrides), or cyclic trimers, which can complicate isolation and characterization. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters, which vary significantly between the different synthetic strategies.

For organometallic routes , key parameters include the choice of solvent, temperature, and the specific borylating agent. mdpi.com Anhydrous ether solvents are mandatory to prevent the quenching of the highly basic Grignard or organolithium reagents. libretexts.orgtamu.edu Temperature control is critical, especially for organolithium species which are often generated and reacted at temperatures as low as -78 °C to minimize side reactions. mdpi.com As shown in the table below, the choice of the borate ester can directly impact the reaction's success, with bulkier esters sometimes providing better selectivity against over-addition. mdpi.com

| Parameter | Condition/Reagent | Rationale & Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Reagent Type | Grignard (ArMgX) vs. Organolithium (ArLi) | Choice depends on precursor halide and functional group tolerance. ArLi is often more reactive but may be less selective. | mdpi.comnih.gov |

| Temperature | Low temperature (e.g., -78 °C to 0 °C) | Crucial for controlling reactivity, especially for ArLi species, preventing side reactions and decomposition. | mdpi.com |

| Solvent | Anhydrous ethers (THF, Diethyl Ether) | Essential for stabilizing the organometallic reagent and preventing protonolysis. | byjus.comlibretexts.org |

| Borylating Agent | B(Oi-Pr)₃ or B(On-Bu)₃ vs. B(OMe)₃ | Yields are often higher with bulkier borate esters like triisopropyl borate, which can sterically hinder the unwanted third addition. | mdpi.com |

| Stoichiometry | ~2 equivalents of organometallic reagent | Precise control is needed to favor diarylborinate formation and minimize formation of mono-aryl boronic and triarylborane byproducts. | mdpi.com |

For palladium-catalyzed borylation , optimization focuses on the catalyst system, base, and solvent. nih.govresearchgate.net The selection of the palladium source and, critically, the phosphine ligand determines the catalyst's activity and stability. For challenging substrates like fluorinated aryl chlorides, specialized ligands (e.g., SPhos) and base-free conditions are optimal to prevent product degradation. nih.gov In other systems, the choice of base and solvent can significantly influence reaction rates and yields. researchgate.net

| Parameter | Condition/Reagent | Rationale & Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst System (Palladium Source + Ligand) | Pd(dba)₂/SPhos or Pd(OAc)₂/XPhos | The ligand is critical for catalyst stability and activity. SPhos is effective for fluorinated aryl chlorides; XPhos is a general, robust ligand. | nih.govnih.gov |

| Base | Base-free or K₃PO₄ / KOAc | Base-free conditions are optimal for sensitive fluorinated boronates to prevent protodeboronation. For other substrates, a base is required for the catalytic cycle. | nih.govresearchgate.net |

| Boron Source | B₂pin₂ or B₂(OH)₄ | B₂pin₂ is the most common, yielding stable pinacol esters. B₂(OH)₄ is more atom-economical. | upenn.edunih.gov |

| Solvent | 1,4-Dioxane, Toluene | Choice of solvent can affect catalyst solubility and reaction kinetics. | nih.govresearchgate.net |

| Concentration | High dilution | In some borylation systems, higher dilution has been shown to drastically improve product yield by suppressing side reactions. | researchgate.net |

Scalability and Practical Considerations in Synthetic Protocols

The choice of the boron electrophile is another critical parameter. While trialkoxyboranes are common, alternative reagents have been explored to enhance selectivity and yield. For example, the use of dichloro(diisopropylamino)borane has been shown to improve yields in the synthesis of certain cyclic borinic acids compared to traditional trialkoxyborane reagents. mdpi.com

Furthermore, transmetalation reactions from arylsilanes or arylstannanes to a boron reagent offer a powerful method for regioselective synthesis, which can be advantageous for complex substituted diarylborinic acids. mdpi.com However, the toxicity and cost of tin reagents can be a significant drawback for large-scale applications.

The table below summarizes some practical considerations for different synthetic approaches to diarylborinic acids.

| Synthetic Approach | Advantages | Challenges for Scalability | Key Practical Considerations |

| Grignard/Aryllithium Reagents with Trialkoxyboranes | Readily available starting materials. | Formation of boronic acid byproducts, difficult purification. google.com | Precise stoichiometric control, cryogenic temperatures may be required. mdpi.com |

| One-Pot Sequential Addition of Grignard Reagents | Efficient for unsymmetrical diarylborinic acids, reduces workup steps. mdpi.com | Requires careful control of reaction conditions (temperature, stoichiometry). mdpi.com | In-situ formation and reaction of intermediates. mdpi.com |

| Transmetalation (e.g., from Arylstannanes) | High regioselectivity. mdpi.com | Toxicity and cost of organotin reagents, metal waste. mdpi.com | Anhydrous and inert atmosphere conditions. |

| Use of Alternative Boron Electrophiles (e.g., aminoboranes) | Can improve yields and selectivity in specific cases. mdpi.com | Availability and cost of specialized boron reagents. | Substrate-dependent optimization is often necessary. |

Stereochemical Control in Borinic Acid Synthesis and Derivatization

While this compound itself is achiral, the principles of stereochemical control are paramount when considering the synthesis of its chiral analogues or its use in stereoselective transformations. The boron center of borinic acids can be a key element in directing the stereochemical outcome of reactions.

The asymmetric synthesis of chiral boronic esters has been extensively studied and provides a foundational platform for accessing enantioenriched borinic acid derivatives. A powerful strategy involves the reaction of chiral diol boronic esters with organometallic reagents. The use of C₂-symmetrical diols as chiral auxiliaries has proven to be particularly effective in achieving high levels of diastereoselectivity in the formation of α-chloro boronic esters, which are versatile intermediates. iupac.orgacs.orgacs.org Subsequent reaction with a Grignard reagent can proceed with kinetic resolution, further enhancing the diastereomeric excess to levels exceeding 1000:1 in some cases. iupac.orgacs.org

The stereospecific transformation of the C–B bond in enantioenriched boronic esters allows for the creation of new stereogenic centers with high fidelity. For instance, the oxidation of a chiral boronic ester with hydrogen peroxide proceeds with complete retention of configuration to yield the corresponding alcohol. rsc.org This stereospecificity is a cornerstone of applying boronic ester chemistry in asymmetric synthesis. rsc.org

Furthermore, the development of stereospecific cross-coupling reactions of chiral secondary and tertiary boronic esters has expanded the toolbox for creating complex chiral molecules. One such protocol involves the coupling of chiral boronic esters with lithiated N-heteroaromatics, where the reaction proceeds with greater than 98% stereospecificity. acs.org This method relies on the formation of a boronate complex followed by an induced 1,2-migration. acs.org

Recent advancements have also explored biocatalysis for the stereospecific transformation of boronic acids and esters. Engineered enzymes have been shown to catalyze the amination of racemic alkyl boronic esters to produce enantioenriched alkyl amines, a transformation that is challenging to achieve with traditional chemical catalysts. caltech.edunih.govduke.edu This enzymatic approach operates under mild conditions and offers a novel route to chiral amines from boronic acid precursors. caltech.edunih.gov

The table below highlights key methodologies for achieving stereochemical control in the synthesis and derivatization of borinic acid analogues.

| Methodology | Description | Key Advantages | Relevant Intermediates/Products |

| Chiral Diol Auxiliaries | Use of C₂-symmetrical diols to direct the stereoselective addition to a prochiral boronic ester. iupac.orgacs.org | High diastereoselectivity, often exceeding 100:1. iupac.org | Chiral α-chloro boronic esters. iupac.org |

| Kinetic Resolution | Reaction of a racemic or diastereomeric mixture of boronic esters with a chiral reagent, where one stereoisomer reacts significantly faster than the other. iupac.org | Can lead to very high enantiomeric or diastereomeric excess. iupac.org | Enantioenriched boronic esters. |

| Stereospecific C-B Bond Transformation | Conversion of the C-B bond to other functional groups (e.g., C-O, C-N, C-C) with retention or inversion of configuration. rsc.orgacs.org | Predictable and high-fidelity transfer of stereochemical information. rsc.org | Chiral alcohols, amines, and arylated compounds. rsc.orgacs.org |

| Biocatalytic Desymmetrization/Kinetic Resolution | Use of engineered enzymes to selectively transform one enantiomer of a racemic boronic ester. caltech.edunih.gov | High enantioselectivity under mild, aqueous conditions. caltech.edunih.gov | Enantioenriched amines. caltech.edunih.gov |

Mechanistic Elucidation of Reactivity and Transformations Involving Bis 4 Fluoro 2 Methylphenyl Borinic Acid

Electronic Structure and Lewis Acidity Considerations in Fluorinated Borinic Acids

The reactivity of borinic acids is fundamentally linked to their electronic structure, particularly the Lewis acidic character of the boron atom. Borinic acids [R₂B(OH)] are generally considered more Lewis acidic than their boronic acid [RB(OH)₂] counterparts due to having two electron-withdrawing organic groups attached to the boron center. semanticscholar.org In Bis(4-fluoro-2-methylphenyl)borinic acid, this effect is further modulated by the substituents on the phenyl rings.

The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity and thus the Lewis acidity of the boron center. This is a well-documented phenomenon in organoboron chemistry, where fluorination of aryl rings enhances Lewis acidity. cardiff.ac.ukbldpharm.com For instance, studies on fluorinated triaryl borates have shown a direct correlation between the degree of fluorination and increased Lewis acidity. cardiff.ac.uk Conversely, the ortho-methyl group has an electron-donating inductive effect, which would tend to slightly decrease the Lewis acidity. However, the electron-withdrawing effect of fluorine is typically dominant.

| Compound | Class | Key Feature | Expected Relative Lewis Acidity |

| Phenylboronic acid | Boronic Acid | Baseline arylboronic acid | Low |

| This compound | Borinic Acid | Two fluorinated aryl groups | High |

| Bis(pentafluorophenyl)borinic acid | Borinic Acid | Two perfluorinated aryl groups | Very High |

| B(C₆F₅)₃ | Borane (B79455) | Three perfluorinated aryl groups | Extremely High |

This table presents a qualitative comparison of Lewis acidity based on structural features and established chemical principles.

Participation in Cross-Coupling Reactions

Diarylborinic acids are competent coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. mdpi.com The catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Investigation of Transmetalation Pathways and Kinetics

Transmetalation is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and involves the transfer of an organic group from the boron atom to the palladium center. rsc.org Two primary pathways are generally considered for organoboron compounds:

The Boronate Pathway : The borinic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate borinate species, [R₂B(OH)₂]⁻, which then reacts with the palladium(II)-halide complex. nih.gov

The Oxo-Palladium Pathway : The palladium(II)-halide complex first undergoes ligand exchange with a base to form a palladium(II)-hydroxo complex, which then reacts directly with the neutral, tricoordinate borinic acid. nih.gov

Studies on arylboronic acids have shown that the reaction between a palladium-hydroxo complex and the neutral boronic acid is often orders of magnitude faster than the reaction between a palladium-halide complex and the corresponding boronate. nih.gov This suggests that the oxo-palladium pathway is often dominant, especially when weak bases are used. For this compound, while specific kinetic studies have not been reported, it is expected to follow one of these established pathways. The enhanced Lewis acidity due to the fluorine substituents could facilitate its interaction with the palladium-hydroxo complex in the oxo-palladium pathway.

Oxidative Addition and Reductive Elimination Dynamics

Oxidative addition is the initial step of the catalytic cycle, where a palladium(0) complex reacts with an organic halide (Ar'-X) to form a palladium(II) species (Ar'-Pd-X). wikipedia.orglibretexts.org This step creates the organopalladium intermediate necessary for the subsequent transmetalation. The process involves an increase in both the oxidation state and coordination number of the palladium center. wikipedia.org

Influence of Fluorine Substituents on Catalytic Cycles

The fluorine substituents on the phenyl rings of this compound have a significant electronic influence on the catalytic cycle. The electron-withdrawing nature of fluorine makes the ipso-carbon (the carbon atom attached to boron) more electrophilic. While this might seem counterintuitive for a process involving the transfer of a nucleophilic aryl group, the electronic effects also influence the stability of intermediates and transition states throughout the cycle. In some cases, electron-poor boronic acids can be challenging substrates due to issues like rapid protodeboronation under basic conditions. acs.org However, the use of robust catalyst systems can overcome these challenges. The electronic properties imparted by the fluorine atoms are a critical factor in determining the optimal reaction conditions (e.g., choice of base, solvent, and palladium ligand) for achieving efficient cross-coupling. acs.org

Ligand Exchange Processes and Coordination Chemistry

The boron center in this compound is an active site for ligand exchange and coordination. As a Lewis acid, it can reversibly coordinate with Lewis bases. mdpi.com A common reaction is esterification, where the hydroxyl group reacts with an alcohol or a diol, often requiring dehydration to drive the equilibrium towards the borinate ester product.

Furthermore, the borinic acid can coordinate with nucleophilic species, such as amines or the hydroxide (B78521) ion, to form a tetracoordinate boron center. semanticscholar.org This propensity to form stable four-coordinate adducts is a hallmark of borinic acid chemistry. The coordination environment can be influenced by the steric bulk of the 4-fluoro-2-methylphenyl groups and the nature of the incoming ligand. The study of these coordination complexes is essential as the formation of such tetracoordinate species is a key step in the boronate pathway of transmetalation during cross-coupling reactions. nih.govmdpi.com

Interactions with Nucleophilic and Electrophilic Reagents

The reactivity of this compound is characterized by its dual nature as both a Lewis acid and a source of a nucleophilic aryl group in certain reactions.

Interactions with Nucleophiles: The primary site of nucleophilic attack is the electron-deficient boron atom. Nucleophiles such as hydroxide, alkoxides, or amines readily coordinate with the boron to form tetracoordinate borinate complexes. semanticscholar.orgnih.gov This is the fundamental basis of its Lewis acidity and a key aspect of its role in base-activated processes like the Suzuki-Miyaura reaction. In strongly basic aqueous solutions, the borinic acid exists in equilibrium with its anionic tetrahedral borinate form, [Ar₂B(OH)₂]⁻.

Interactions with Electrophiles: While the boron center itself is electrophilic, the carbon-boron bond can be cleaved by strong electrophiles, a reaction known as protodeboronation, particularly under acidic conditions. semanticscholar.org The aryl groups attached to the boron can also undergo electrophilic aromatic substitution, although the B(OH)Ar group is deactivating, and such reactions are less common compared to its participation in metal-catalyzed cross-coupling. The most significant "electrophilic" interaction in its synthetic utility is the transmetalation step, where the palladium(II) center acts as the electrophile to which the aryl group is transferred. nih.gov

| Reagent Type | Interaction Site | Resulting Product/Intermediate |

| Nucleophile (e.g., OH⁻, OR⁻) | Boron Atom | Tetracoordinate borinate complex |

| Electrophile (e.g., H⁺) | C-B Bond | Protodeboronation (aryl-H + borane species) |

| Palladium(II) Complex | C-B Bond (Aryl Group) | Transmetalation (Aryl-Pd species) |

This table summarizes the primary modes of reactivity for this compound with common classes of reagents.

Role as a Precatalyst or Active Catalyst Species in Organic Transformations

This compound, owing to the electron-deficient nature of its boron center, is primarily investigated for its role as a Lewis acid catalyst or as a precursor to catalytically active species in a variety of organic transformations. Its utility is often considered in contexts where traditional boronic acids might be employed, but with modified reactivity due to the specific substitution pattern on the aryl rings.

The presence of two fluorinated aryl groups can enhance the Lewis acidity of the boron atom compared to non-fluorinated diarylborinic acids. This increased acidity allows it to activate substrates, particularly carbonyl compounds and other Lewis bases, facilitating reactions such as reductions, additions, and cyclizations. In this capacity, the borinic acid itself is the active catalyst .

For instance, in hydrosilylation reactions of carbonyls, a proposed general catalytic cycle (Figure 1) would involve the coordination of the borinic acid to the carbonyl oxygen. This activation polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydride from a silane (B1218182) reagent. The resulting silyloxyborinate intermediate would then undergo metathesis or hydrolysis to regenerate the borinic acid catalyst and provide the alcohol product. The stability of analogous compounds like bis(pentafluorophenyl)borinic acid suggests that this compound could also function as a robust, bench-top stable Lewis acid catalyst for such transformations. rsc.orgresearchgate.net

In other contexts, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, borinic acids can be considered as precatalysts or even byproducts. While arylboronic acids are the typical coupling partners, the corresponding borinic acids can also participate in the transmetalation step with the palladium center. However, the use of highly fluorinated arylboron compounds in these reactions is challenging due to their propensity for base-promoted protodeboronation. nih.govnih.gov Research on fluorinated arylboronic acids has shown that specialized "on-cycle" precatalysts, which can rapidly enter the catalytic cycle, are often necessary to ensure that the desired cross-coupling outpaces the decomposition of the boron reagent. nih.govnih.gov Therefore, while this compound could potentially transmetalate to a palladium(II) intermediate, its efficiency would be highly dependent on the reaction conditions and the specific catalytic system employed.

The table below summarizes the potential roles of this compound in catalysis, based on the established reactivity of similar organoboron compounds.

Table 1: Potential Catalytic Roles of this compound

| Catalytic Role | Transformation Type | Mechanism of Action |

|---|---|---|

| Active Catalyst | Hydrosilylation of Carbonyls | Lewis acidic activation of the carbonyl group towards hydride attack. |

| Active Catalyst | Friedel-Crafts type reactions | Activation of electrophiles or substrates. |

| Precatalyst/Participant | Suzuki-Miyaura Cross-Coupling | Transmetalation with a Pd(II) complex to form the diaryl-palladium intermediate. |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the electronic properties of the 4-fluoro-2-methylphenyl substituents.

Kinetic Aspects: The rate of reactions catalyzed by this borinic acid is directly related to its Lewis acidity. The electron-withdrawing fluorine atom at the para-position enhances the electrophilicity of the boron center, which can accelerate the initial coordination step with a Lewis basic substrate. This is a key factor in its catalytic activity.

Thermodynamic Aspects: Thermodynamically, the formation of a stable intermediate adduct between the borinic acid and the substrate is the driving force for its catalytic action in Lewis acid-catalyzed reactions. For example, the coordination to a carbonyl oxygen forms a thermodynamically favorable four-coordinate borinate species.

In the context of its stability, borinic acids can exist in equilibrium with their cyclic trimeric anhydride (B1165640) form, known as a boroxine. The formation of this trimer can be a thermodynamically favorable state, particularly in the solid phase or in non-polar solvents, which can sequester the active monomeric catalyst. researchgate.net The stability of the borinic acid is a balance between its monomeric, active form and its potential decomposition products or inactive aggregates. Computational studies on related boronic acids have been used to determine the relative energies of different species in solution, indicating that at lower pH, the trigonal boronic/borinic acid is the major species, while at higher pH, the tetrahedral boronate form dominates. lodz.pl

The table below outlines the key kinetic and thermodynamic factors governing the reactivity of this compound.

Table 2: Kinetic and Thermodynamic Factors

| Factor | Influence on Reactivity |

|---|---|

| Kinetic | |

| Enhanced Lewis Acidity | Accelerates coordination to substrates. |

| Rate of Protodeboronation | A major competing decomposition pathway, accelerated by the fluorine substituent. nih.gov |

| Steric Hindrance (ortho-methyl) | May influence the rate of substrate binding and protodeboronation. |

| Thermodynamic | |

| Adduct Formation | Favorable formation of stable intermediates with Lewis basic substrates drives catalysis. |

| Boroxine Formation | Equilibrium with the inactive trimeric form can affect catalyst availability. researchgate.net |

Spectroscopic and Computational Probing of Reaction Intermediates and Pathways

Elucidating the precise mechanisms of reactions involving this compound relies heavily on a combination of spectroscopic techniques and computational modeling. These methods provide insights into the structure of transient intermediates and the energy profiles of reaction pathways.

Spectroscopic Probing:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the interactions of the borinic acid in solution.

¹⁹F NMR is particularly valuable due to the fluorine labels on the phenyl rings. Changes in the chemical shift of the fluorine signal upon addition of a substrate or other reagents can confirm coordination to the boron center and provide information about the electronic environment of the resulting complex. acs.org This technique has been successfully used to study diastereomeric ion-pair formation in chiral analysis of related fluorine-labeled organoboron compounds. acs.org

¹¹B NMR provides direct information about the coordination state of the boron atom. A shift from a signal characteristic of a trigonal (three-coordinate) boron to a signal for a tetrahedral (four-coordinate) boron would provide clear evidence of substrate binding or the formation of a boronate species.

Infrared (IR) and Raman Spectroscopy: These techniques can detect changes in the vibrational modes of both the catalyst and the substrate. For example, in carbonyl hydrosilylation, a shift in the C=O stretching frequency to a lower wavenumber upon addition of the borinic acid would indicate coordination and activation of the carbonyl group.

Computational Probing:

Density Functional Theory (DFT) Calculations: DFT has become an indispensable tool for modeling the reactivity of organoboron compounds. lodz.pl For this compound, DFT calculations can be employed to:

Optimize the geometries of reactants, transition states, intermediates, and products. The absence of imaginary frequencies in the calculated vibrational spectra can confirm that optimized structures correspond to local minima on the potential energy surface. lodz.pl

Calculate the reaction energy profiles to determine the activation energies of competing pathways (e.g., desired catalytic step vs. protodeboronation).

Model the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to understand the Lewis acidity and reactivity. lodz.pl

Simulate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectroscopic data. lodz.pl

Probe the non-covalent interactions that stabilize transition states and intermediates.

The combination of these methods allows for a detailed reconstruction of the reaction mechanism. For example, a study might involve monitoring a reaction by ¹⁹F and ¹¹B NMR to identify key intermediates, whose proposed structures are then validated and refined through DFT calculations of their geometries and predicted NMR parameters.

Table 3: Spectroscopic and Computational Tools for Mechanistic Studies

| Technique | Information Gained |

|---|---|

| ¹⁹F NMR | Probes the electronic environment of the fluoro-aryl groups; confirms substrate binding. acs.org |

| ¹¹B NMR | Determines the coordination number of the boron atom (trigonal vs. tetrahedral). |

| IR/Raman Spectroscopy | Monitors changes in key functional groups (e.g., C=O) upon coordination. |

| DFT Calculations | Provides geometries of intermediates and transition states, reaction energy profiles, and simulated spectroscopic data. lodz.plmdpi.com |

Diversified Applications of Bis 4 Fluoro 2 Methylphenyl Borinic Acid in Advanced Chemical Synthesis and Beyond

As a Versatile Reagent in Carbon-Carbon Bond Forming Reactions

Diarylborinic acids, particularly those with electron-withdrawing substituents like fluorine atoms, are effective Lewis acid catalysts for reactions that form carbon-carbon bonds. nih.gov Their utility stems from their ability to activate carbonyl compounds and other functional groups, facilitating nucleophilic attack and subsequent bond formation.

Directed Arylation and Vinylation Processes

While its precursor, 4-fluoro-2-methylphenylboronic acid, is a common participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the direct formation of aryl-aryl or aryl-vinyl bonds, the role of Bis(4-fluoro-2-methylphenyl)borinic acid in such processes is different. chemimpex.comsigmaaldrich.com Rather than acting as a coupling partner that transfers its aryl groups, the borinic acid would more likely serve as a Lewis acid catalyst in other types of arylation or vinylation reactions. For instance, diarylborinic acids can promote reactions like the Mukaiyama aldol (B89426) reaction, where a silyl (B83357) enol ether adds to an aldehyde. nih.gov By coordinating to the aldehyde's carbonyl oxygen, the borinic acid increases its electrophilicity, facilitating the carbon-carbon bond-forming step. Diarylborinic acids bearing fluoro groups have been found to be particularly effective in promoting the subsequent dehydration of the resulting β-hydroxy carbonyl compounds. nih.gov

Construction of Complex Molecular Architectures

The ability of borinic acids to form reversible covalent complexes with diols and other polyhydroxy compounds allows them to be used as directing groups for the regioselective modification of complex molecules like carbohydrates. nih.govacs.org This strategy provides a powerful method for building intricate molecular architectures. A diarylborinic acid can bind to two adjacent hydroxyl groups on a sugar ring, temporarily protecting them while also activating a specific hydroxyl group for a subsequent reaction. nih.gov This catalytic, site-selective approach allows for the controlled functionalization of carbohydrates, which is a significant challenge in synthetic chemistry. This method has been successfully applied to achieve regioselective glycosylations, representing a key step in the assembly of complex oligosaccharides. acs.org

| Reaction Type | Catalyst Type | Substrates | Key Function of Catalyst | Reference |

|---|---|---|---|---|

| Mukaiyama Aldol Reaction/Dehydration | Diarylborinic acids with electron-withdrawing groups | Aldehydes, Silyl Enol Ethers | Lewis acid activation of carbonyl; promotes subsequent dehydration. | nih.gov |

| Regioselective Glycosylation | A derivative of diphenylborinic acid | Carbohydrate-derived acceptors, Glycosyl halide donors | Forms a temporary complex with a diol to direct reaction to a specific hydroxyl group. | acs.org |

Contributions to Carbon-Heteroatom Bond Formation

The Lewis acidity of diarylborinic acids makes them excellent catalysts for the formation of carbon-heteroatom bonds, such as C-O and C-N bonds. They function by activating substrates, often through coordination, to facilitate nucleophilic attack. This catalytic approach is notable for its efficiency and, in many cases, high regioselectivity. researchgate.netnih.gov

Research has demonstrated that diarylborinic acid catalysts are highly effective for the site-selective acylation, sulfonylation, and alkylation of polyols. researchgate.net In these reactions, the borinic acid reversibly binds to a diol, and the resulting borinate ester intermediate directs the reaction to a single hydroxyl group with high selectivity. Furthermore, diarylborinic acids have been employed to catalyze the regioselective ring-opening of epoxy alcohols with various nitrogen-containing heterocycles like pyrazoles and imidazoles. nih.gov This method is significant because it provides access to stereochemically defined products that are structurally similar to medicinally important compounds, such as acyclic nucleoside analogues. nih.gov

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Site-selective Sulfation | Diarylborinic acid | Pyranoside derivatives, SO₃·NMe₃ | Monosulfated glycosides | researchgate.net |

| Regioselective Ring Opening | Diarylborinic acid | Epoxy alcohols, Nitrogen heterocycles (e.g., pyrazoles, imidazoles) | Functionalized alkyl-substituted heterocycles | nih.gov |

| Formylating Transamidation | 2-Chlorophenylborinic acid | DMF or Formamide, Amines | Formamides | nih.gov |

Precursor Chemistry: Derivatization to Other Organoboron Species

This compound is structurally derived from its corresponding boronic acid, 4-fluoro-2-methylphenylboronic acid. nih.gov Boronic acids are generally more common and commercially available starting materials. chemimpex.comsigmaaldrich.com The synthesis of diarylborinic acids can be achieved through several methods, primarily involving the formation of a second carbon-boron bond on a boronic acid derivative. nih.govmdpi.com

One common strategy involves the reaction of an arylboronic ester with an organometallic reagent, such as an aryllithium or Grignard reagent. This adds the second aryl group to the boron center. Subsequent hydrolysis then yields the diarylborinic acid. Another approach is the reaction of two equivalents of an organometallic reagent with a trialkoxyborane, like trimethyl borate (B1201080), followed by hydrolysis. mdpi.com Due to their higher Lewis acidity, borinic acids can be more susceptible to oxidation and protodeboronation than boronic acids, sometimes requiring purification via the formation of a stable chelate complex with an amino alcohol. mdpi.com

Utility in Enantioselective and Diastereoselective Synthesis

The ability of diarylborinic acids to form defined, cyclic structures upon coordination with chiral substrates makes them useful tools in stereoselective synthesis. By creating a rigid, organized transition state, these catalysts can effectively control the stereochemical outcome of a reaction. nih.gov

For example, when a diarylborinic acid catalyzes the ring-opening of a chiral epoxy alcohol, its coordination to both the epoxide and the alcohol groups can lock the substrate into a specific conformation, leading to a highly diastereoselective nucleophilic attack. nih.gov While the use of achiral this compound would primarily be for diastereoselective processes involving chiral substrates, the broader field of organoboron chemistry offers extensive examples of enantioselective synthesis. rsc.org Chiral boronic esters, for instance, are widely used to construct stereocenters with high precision. Theoretically, a chiral diarylborinic acid could be used as an asymmetric catalyst to achieve enantioselectivity in reactions involving prochiral substrates.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for building molecular complexity. Organoboron compounds, typically boronic acids, have been utilized in MCRs to synthesize diverse molecular scaffolds. rsc.orgrsc.org

In this context, this compound could function as a potent Lewis acid catalyst to activate one of the components in an MCR. For example, it could activate a carbonyl compound towards nucleophilic attack by an amine and an isocyanide in a Ugi-type reaction or activate an imine in a Petasis-type reaction. By facilitating the key bond-forming steps, the borinic acid can enable the entire multicomponent assembly. This activation could also initiate a cascade process, where the product of the initial reaction step is pre-organized by the catalyst to undergo a spontaneous secondary transformation, leading to the rapid construction of complex heterocyclic systems.

Emerging Applications in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, namely the electron-withdrawing fluorine atoms and the electron-donating methyl groups on the phenyl rings, modulate the Lewis acidity of the boron center. This, in turn, influences its interaction with other molecules, making it a valuable component in the design of complex supramolecular assemblies and functional materials.

Building Blocks for Polymeric Systems

The bifunctional nature of diarylborinic acids, including this compound, allows them to serve as versatile monomers or cross-linking agents in the synthesis of advanced polymeric systems. The boron atom can engage in reversible covalent bonding with diols and other bidentate ligands, while the two phenyl rings provide a scaffold that can be incorporated into a polymer backbone.

Research into borinic acid-containing polymers has highlighted their potential for creating "smart" materials that respond to external stimuli. For instance, the formation and cleavage of boronate esters, the result of the reaction between the borinic acid moiety and diols, can be controlled by changes in pH or the presence of specific analytes. This reversible chemistry allows for the development of self-healing polymers, responsive gels, and materials with tunable properties. While specific studies on polymers derived exclusively from this compound are not extensively documented, the principles established with analogous structures suggest a promising avenue for future research. The fluorine substituents on this particular borinic acid could impart desirable properties such as increased thermal stability and altered solubility to the resulting polymers.

| Polymer Type | Potential Monomer/Cross-linker | Key Feature | Potential Application |

| Responsive Hydrogels | This compound | pH-sensitive boronate ester linkages | Controlled release systems, smart materials |

| Self-Healing Polymers | This compound | Reversible covalent B-O bonds | Materials with extended lifespan |

| Organoboron Polymers | This compound | Incorporation of boron into the main chain | Precursors to ceramic materials, specialty plastics |

Advanced Sensor Development (e.g., for specific analytes, excluding biological fluids/clinical)

The Lewis acidic nature of the boron center in this compound is central to its application in sensor technology. Borinic acids can interact with a variety of Lewis basic analytes, leading to a detectable signal. This interaction can manifest as a change in fluorescence, color, or electrochemical properties. The presence of the fluorophenyl groups can be particularly advantageous in the development of fluorescent sensors, as the fluorine atoms can influence the electronic properties of the molecule and enhance the photophysical response upon analyte binding.

Potential analytes for sensors based on this borinic acid include fluoride (B91410) ions, which have a high affinity for boron compounds, and various small organic molecules containing diol functionalities. The specificity of the sensor can be tuned by modifying the steric and electronic environment around the boron atom. The two 4-fluoro-2-methylphenyl groups create a specific binding pocket that could potentially discriminate between closely related analytes.

| Sensor Type | Target Analyte (Non-biological) | Principle of Detection | Potential Advantage of this compound |

| Fluorescent Sensor | Fluoride ions | Interaction with the Lewis acidic boron center leading to a change in fluorescence | Enhanced photophysical properties due to fluorinated rings |

| Colorimetric Sensor | Small organic diols | Formation of a colored complex upon binding | Tunable selectivity based on the specific binding pocket |

| Electrochemical Sensor | Lewis basic compounds | Alteration of electrochemical potential upon analyte binding | Stable and specific interactions |

Role in Molecular Recognition Systems

Molecular recognition is the foundation of supramolecular chemistry and is crucial for processes such as catalysis and self-assembly. This compound, with its defined three-dimensional structure and specific electronic properties, is an excellent candidate for use in molecular recognition systems. The two phenyl rings can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions, while the boron center provides a site for specific covalent or dative bonding.

This dual-mode interaction capability allows for the design of receptors that can selectively bind to guest molecules with high affinity and specificity. The fluorinated phenyl groups can also engage in halogen bonding, providing an additional layer of selectivity. Systems based on this compound could be designed to recognize and bind to specific isomers or conformers of a target molecule, driven by the precise arrangement of its functional groups. While detailed host-guest studies with this specific borinic acid are an area for future exploration, the fundamental principles of borinic acid chemistry point towards a significant potential in creating sophisticated molecular recognition systems for non-biological targets.

Computational and Theoretical Chemistry Studies on Bis 4 Fluoro 2 Methylphenyl Borinic Acid Systems

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Bis(4-fluoro-2-methylphenyl)borinic acid, these investigations focus on its geometry, orbital energies, and charge distribution, which collectively govern its chemical behavior.

Methods such as second-order Møller-Plesset (MP2) perturbation theory and Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry. nih.gov These calculations predict key structural parameters like bond lengths, bond angles, and dihedral angles. In this compound, the central boron atom is trigonal planar, bonded to two substituted phenyl rings and one hydroxyl group. The orientation of the two aryl groups relative to the B-OH bond is a critical feature, influencing both steric and electronic properties.

Table 1: Predicted Structural and Electronic Properties of a Representative Diarylborinic Acid Note: Data is representative of diarylborinic acids and may not be specific to this compound due to a lack of published specific data.

| Parameter | Predicted Value | Method |

|---|---|---|

| B-C Bond Length | ~1.57 Å | DFT/B3LYP |

| B-O Bond Length | ~1.37 Å | DFT/B3LYP |

| C-B-C Angle | ~118° | DFT/B3LYP |

| HOMO Energy | -6.5 to -7.5 eV | DFT |

| LUMO Energy | -1.0 to -2.0 eV | DFT |

| HOMO-LUMO Gap | ~4.5 to 5.5 eV | DFT |

Density Functional Theory (DFT) Analyses of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a workhorse in computational chemistry for elucidating reaction mechanisms. nih.gov For reactions involving this compound, either as a reactant or a catalyst, DFT calculations can map out the entire potential energy surface. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org

A significant area of investigation is the role of borinic acids in catalysis, such as in direct amidation reactions. rsc.org Mechanistic studies have revealed that borinic acids themselves may not be the active catalytic species. DFT calculations have shown that borinic acids can react with carboxylic acids and amines to form stable aminocarboxylate complexes or undergo protodeboronation to generate the corresponding boronic acid in situ. rsc.org The boronic acid, possessing more available coordination sites on the boron atom, is then the competent catalyst for the amidation. rsc.org

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of different mechanistic pathways. For example, in a proposed catalytic cycle, DFT can compare the energy barriers for different steps, such as the formation of an acyloxyboron intermediate versus a pathway involving a zwitterionic adduct, to determine the most likely mechanism. rsc.org These calculations have been crucial ing long-held assumptions and proposing new, more accurate mechanistic models for boron-catalyzed reactions. rsc.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape and electronic interactions within a molecule, known as stereoelectronic effects, are critical determinants of its reactivity. wikipedia.orge-bookshelf.de For this compound, conformational analysis involves studying the rotation around the B-C and B-O single bonds. The orientation of the two large aryl groups can lead to different conformers with varying energies. Computational methods can systematically explore this conformational landscape to identify the lowest-energy (most stable) conformation. mdpi.com

Stereoelectronic effects arise from the interaction between filled and empty orbitals that are aligned in a specific spatial orientation. baranlab.orgyoutube.com In this borinic acid, key interactions include:

n → p donation: The donation of electron density from the lone pairs (n) of the hydroxyl oxygen into the empty p-orbital of the boron atom. This interaction is stabilizing and affects the Lewis acidity of the boron center.

π → p interaction: The interaction between the π-systems of the fluoro-methylphenyl rings and the empty p-orbital of boron. The alignment of the rings influences the extent of this conjugation.

These effects are not merely structural curiosities; they have profound implications for reactivity. For instance, the accessibility of the Lewis acidic boron center to an incoming nucleophile is directly controlled by the conformation of the bulky aryl groups. The electronic character of the boron atom, modulated by these stereoelectronic interactions, will influence its ability to activate substrates in a catalytic process. wikipedia.org

Prediction of Reactivity and Selectivity Profiles

A major goal of computational chemistry is to predict how a molecule will behave in a reaction before it is run in the lab. For this compound, computational models can predict its reactivity and its ability to control selectivity in catalytic applications. chemrxiv.org

Reactivity can be predicted by analyzing computed properties such as the HOMO-LUMO gap, electrostatic potential maps, and atomic charges. dntb.gov.ua A smaller HOMO-LUMO gap generally suggests higher reactivity. Electrostatic potential maps visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites of attack.

In catalysis, predicting selectivity (chemo-, regio-, and stereo-selectivity) is paramount. Computational models, including those enhanced by machine learning, can correlate structural features of a catalyst with reaction outcomes. nih.gov For a borinic acid catalyst, DFT can be used to calculate the energy barriers for pathways leading to different products. The product formed via the lowest energy barrier is predicted to be the major product. rsc.org For example, in the regioselective acylation of diols, a reaction where borinic acids are used as catalysts, DFT could model the transition states for acylation at different hydroxyl groups to predict which one will be preferentially modified. researchgate.net

Table 2: Computational Descriptors for Reactivity Prediction

| Descriptor | Significance | Computational Source |

|---|---|---|

| LUMO Energy | Indicates Lewis acidity; lower energy means stronger acidity. | DFT, HF |

| Electrostatic Potential on Boron | A more positive potential suggests a more electrophilic center. | DFT, HF |

| Transition State Energies (ΔG‡) | Predicts reaction rates and selectivity; the lowest barrier is the favored pathway. | DFT |

| Steric Maps (e.g., SambVca) | Quantifies the steric hindrance around the catalytic site to predict substrate compatibility. | DFT |

Molecular Dynamics Simulations of Interactions and Solvation Effects

While quantum mechanics calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time. nih.gov MD simulations model the movements of atoms in a system, including the borinic acid and surrounding solvent molecules, by solving Newton's equations of motion.

These simulations are particularly useful for understanding solvation effects, which can dramatically influence reaction rates and equilibria. researchgate.netnih.gov MD can reveal the specific arrangement of solvent molecules around the borinic acid, identifying key interactions like hydrogen bonds between the solvent and the B-OH group. researchgate.net In a reaction, the solvent does not act merely as a passive medium; it can actively participate by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net MD simulations can capture the dynamic nature of this "solvation shell" and its impact on the reaction pathway. For instance, in protic media, simulations might show solvent molecules forming a bridge between the borinic acid and a reactant, facilitating proton transfer or stabilizing a charged intermediate. nih.gov

Correlation with Experimental Data for Mechanistic Validation

The ultimate test of a computational model is its ability to accurately reproduce and explain experimental observations. The synergy between theoretical calculations and experimental work is crucial for validating proposed reaction mechanisms. mdpi.com

For reactions involving borinic acids, computational results are frequently compared with experimental data such as reaction kinetics, product ratios, and spectroscopic characterization of intermediates. A strong correlation provides compelling evidence for a proposed mechanism. For example, a detailed investigation into boron-catalyzed amidation combined DFT calculations with NMR and X-ray crystallography. rsc.org The experimental observation was that borinic acids were poor catalysts. DFT calculations supported this by showing that the borinic acid either formed an unreactive complex or underwent protodeboronation to the more active boronic acid. The calculated energy barriers for the subsequent boronic acid-catalyzed cycle were consistent with the observed reaction rates, providing a cohesive, validated mechanism that overturned previous assumptions. rsc.orgresearchgate.net This interplay ensures that theoretical models are grounded in reality and provide genuine insight into the chemical world.

Future Perspectives and Unexplored Research Trajectories for Bis 4 Fluoro 2 Methylphenyl Borinic Acid

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of diarylborinic acids often relies on the use of organometallic reagents, such as organolithium or Grignard reagents, with electrophilic boron compounds. mdpi.com While effective, these methods present challenges in terms of functional group tolerance and generate significant chemical waste, which is inconsistent with the principles of green chemistry. A major drawback of this approach is that only functional groups compatible with these strong organometallic reagents and subsequent acidic workups are permissible, thereby limiting the structural diversity of the resulting borinic acids. mdpi.com

Future research should prioritize the development of more sustainable synthetic routes to Bis(4-fluoro-2-methylphenyl)borinic acid. This could involve exploring metal-catalyzed C-H activation/borylation strategies, which would avoid the pre-functionalization of the aromatic rings and reduce the number of synthetic steps. Additionally, investigating the use of more environmentally benign solvents and reagents, as well as developing catalytic methods that minimize waste, are crucial areas for development. The recent report of using water instead of hydrochloric acid for the hydrolysis step in some borinic acid syntheses is a positive step toward greener processes. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Diarylborinic Acids

| Method | Advantages | Disadvantages | Future Research Direction |

| Organometallic Reagents | High reactivity, well-established | Poor functional group tolerance, generation of stoichiometric waste | Development of milder, more selective organometallic reagents |

| Metal-Catalyzed C-H Borylation | Atom economy, reduced synthetic steps | Limited substrate scope, catalyst cost and toxicity | Design of more efficient and versatile catalysts for diarylborinic acids |

| Transmetalation | Access to specific structures | Use of stoichiometric organotin or organosilicon reagents | Exploration of catalytic transmetalation reactions |

Exploration of Novel Catalytic Transformations and Scope Expansion

Borinic acids and their derivatives are recognized for their utility in cross-coupling reactions and as catalysts. mdpi.com A promising avenue for future research is the exploration of this compound as a catalyst or precatalyst in a wider range of organic transformations. The specific substitution pattern of this compound—with fluorine atoms in the para position and methyl groups in the ortho position—could impart unique reactivity and selectivity.

Recent studies have highlighted the potential of novel C2-symmetric borinic acids as highly effective catalysts for challenging asymmetric transformations, such as the desymmetrization of 2,2-disubstituted-1,3-propanediols. researchgate.net This suggests that chiral analogues of this compound could be designed and applied in asymmetric catalysis. Furthermore, its potential in other catalytic reactions, such as aza-Baylis-Hillman reactions, should be investigated to expand its synthetic utility. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of reproducibility, safety, and scalability. Future research should explore the synthesis of this compound using flow chemistry. This would not only allow for a more controlled and efficient production of the compound but also enable the telescoping of its synthesis with subsequent applications, avoiding the isolation of potentially sensitive intermediates.

Automated platforms, such as the "Chemputer," which combine modular robotics with software for reaction, workup, and purification, could be employed for the multi-step synthesis and screening of derivatives of this compound. nih.gov This high-throughput approach could accelerate the discovery of new applications and optimize reaction conditions for its use in catalysis or materials science. The development of integrated continuous flow processes is seen as a transformative approach for the manufacturing of fine chemicals and pharmaceuticals. nih.gov

Discovery of Unprecedented Reactivity Modes and Applications

Beyond its potential in catalysis, this compound may exhibit novel reactivity modes that could be harnessed for new applications. A particularly exciting prospect is in the field of chemical sensors and probes. Research has shown that borinic acids are significantly more reactive towards hydrogen peroxide than their boronic acid counterparts, making them highly sensitive triggers. pnas.org This enhanced reactivity could be exploited to develop fluorescent probes for the detection of reactive oxygen species in biological systems.

Another area of exploration is in materials science. Polycyclic bis-borinic acids have been synthesized for their optoelectronic properties, suggesting that polymers or materials incorporating the this compound moiety could have interesting electronic or photophysical characteristics. mdpi.com Furthermore, the ability of boronic acids to target the cell nucleus for cancer therapy opens up the possibility of investigating borinic acid derivatives, including the title compound, for similar biomedical applications. dovepress.com

Table 2: Potential Novel Applications for this compound

| Application Area | Proposed Role of the Compound | Rationale for Potential |

| Chemical Sensing | Hydrogen peroxide-responsive trigger | High reactivity of borinic acids towards H2O2 pnas.org |

| Materials Science | Monomer for optoelectronic polymers | Potential for unique electronic properties from the diarylborinic acid core mdpi.com |

| Medicinal Chemistry | Prodrug design or targeting moiety | Enhanced reactivity and potential for specific biological interactions pnas.orgnih.gov |

Harnessing Unique Fluorine-Mediated Electronic and Steric Effects for Enhanced Performance

The presence of two fluorine atoms and two methyl groups on the phenyl rings of this compound is expected to profoundly influence its chemical properties. The fluorine atoms, being highly electronegative, will exert a strong electron-withdrawing effect, which can modulate the Lewis acidity of the boron center and the reactivity of the entire molecule. beilstein-journals.orgbeilstein-journals.org This electronic perturbation can be beneficial for catalytic applications by influencing the binding of substrates and the rates of catalytic steps.

The ortho-methyl groups, on the other hand, provide steric bulk around the boron atom. This steric hindrance can play a crucial role in controlling the selectivity of reactions, particularly in asymmetric catalysis where it can help to create a well-defined chiral pocket. The interplay between the electronic effects of the fluorine atoms and the steric effects of the methyl groups could lead to enhanced performance and unique selectivity profiles compared to other diarylborinic acids. The stability of the carbon-fluorine bond also imparts high chemical stability to the molecule. beilstein-journals.org

Addressing Current Challenges and Identifying Future Opportunities in Borinic Acid Chemistry

The broader field of borinic acid chemistry faces several challenges that also present opportunities for future research. A primary challenge is the development of synthetic methods that are both general and tolerant of a wide range of functional groups, moving away from the limitations of traditional organometallic reagents. mdpi.com Achieving selective synthesis to avoid the formation of boronic acid or triarylborane impurities is another key objective. mdpi.com

Future opportunities for this compound and related compounds are vast. In medicinal chemistry, while several boronic acid-based drugs have been approved, the potential of borinic acids is still largely untapped. nih.govnih.gov Their faster kinetics in responding to stimuli like hydrogen peroxide could lead to superior diagnostic tools and targeted therapies. pnas.org In materials science, the design of new borinic acid-containing polymers and materials for electronic and optical applications remains a fertile ground for discovery. mdpi.com Addressing the current synthetic challenges will be paramount to unlocking the full potential of this versatile class of compounds.

Q & A

Q. What are the recommended synthetic routes for Bis(4-fluoro-2-methylphenyl)borinic acid, and how can purity be optimized?

this compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of halogenated precursors. Key steps include:

- Precursor selection : Use halogenated aryl intermediates (e.g., bromo- or iodo-substituted derivatives) to facilitate boronic acid formation.

- Reaction conditions : Employ anhydrous solvents (e.g., THF) and inert atmospheres to minimize hydrolysis. Catalytic systems like Pd(PPh₃)₄ and base additives (e.g., K₂CO₃) enhance cross-coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol/water mixtures improves purity (>97%). Monitor via HPLC or TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How should researchers handle safety and storage of this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Keep in amber glass containers under nitrogen at 2–8°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Spills : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff due to potential environmental toxicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹⁹F NMR confirm substituent positions. Expect aromatic proton signals at δ 6.8–7.5 ppm and fluorine signals at δ -115 to -120 ppm .

- IR : B-O stretching vibrations appear at ~1340–1310 cm⁻¹. Aromatic C-F stretches are visible at ~1220 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~274 (theoretical molecular weight: 273.1 g/mol) .

Advanced Research Questions

Q. How can this compound be applied in catalytic systems or material science?

- Catalysis : As a Lewis acid, it facilitates transesterification or C-C bond formation. Optimize catalytic activity by tuning solvent polarity (e.g., DMF for polar substrates) and temperature (60–100°C) .

- Materials : Functionalize polymers or metal-organic frameworks (MOFs) via boronate ester linkages. Use FTIR and BET surface area analysis to confirm integration .

Q. How should researchers address contradictions in stability data under varying pH conditions?

- Experimental design : Conduct pH-dependent stability assays (pH 2–12) with UV-Vis monitoring (λ = 260 nm). Compare degradation rates using Arrhenius plots .

- Theoretical framework : Link instability at low pH to boronic acid protonation (pKa ~8.5–9.5). Apply DFT calculations to model hydrolysis pathways .

Q. What factorial design approaches optimize reaction yields for derivatives of this compound?

Use a 2³ factorial design to test variables:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst Loading | 1 mol% | 5 mol% |

| Solvent | Toluene | DMSO |

Analyze interactions via ANOVA to identify significant factors (e.g., solvent polarity dominates yield variance) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Molecular docking : Simulate binding affinity with enzymes (e.g., proteases) using AutoDock Vina. Validate with in vitro inhibition assays .

- Reactivity indices : Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites. Correlate with experimental regioselectivity in cross-couplings .

Methodological Guidance

Q. What strategies validate the compound’s role in a multi-step synthesis pathway?

Q. How to resolve discrepancies between theoretical and experimental NMR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.